molecular formula C9H9ClO3 B8729284 4-Ethoxyphenyl chloroformate

4-Ethoxyphenyl chloroformate

Cat. No.: B8729284
M. Wt: 200.62 g/mol
InChI Key: YXYYWRKYSZDHRP-UHFFFAOYSA-N
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Description

4-Ethoxyphenyl chloroformate (CAS 37782-55-1) is an aryl chloroformate with the molecular formula C₉H₉ClO₃ and a molecular weight of 200.62 g/mol . It is a reactive acylating agent characterized by an ethoxy-substituted phenyl group attached to a chloroformate moiety. This compound is widely used in organic synthesis, particularly for introducing ethoxycarbonyl groups into target molecules, such as in the preparation of carbamates, carbonates, and pharmaceutical intermediates.

Properties

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

(4-ethoxyphenyl) carbonochloridate

InChI

InChI=1S/C9H9ClO3/c1-2-12-7-3-5-8(6-4-7)13-9(10)11/h3-6H,2H2,1H3

InChI Key

YXYYWRKYSZDHRP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)OC(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Properties:

  • Structure : The ethoxy group (-OCH₂CH₃) at the para position of the benzene ring enhances electron-donating effects, influencing its reactivity compared to other substituted phenyl chloroformates.
  • Hazards : Classified as a 6.1/8 hazard (toxic and corrosive) with acute toxicity (H300+H310+H330: fatal if swallowed, in contact with skin, or inhaled) and skin corrosion (H314) .
  • Applications : Primarily employed in peptide synthesis, polymer chemistry, and as a derivatizing agent in analytical chemistry.

Comparison with Similar Compounds

Structural and Physical Properties

The reactivity and applications of chloroformates are heavily influenced by their substituents. Below is a comparative analysis of 4-ethoxyphenyl chloroformate with other aryl and alkyl chloroformates:

Compound Molecular Formula Molecular Weight (g/mol) Substituent Boiling Point (°C) Hydrolysis Rate Key Applications
This compound C₉H₉ClO₃ 200.62 -OCH₂CH₃ Not reported Slow Pharmaceuticals, polymers
4-Methoxyphenyl chloroformate C₈H₇ClO₃ 186.59 -OCH₃ Not reported Slow Acylation reactions, agrochemicals
4-Fluorophenyl chloroformate C₇H₄ClFO₂ 174.56 -F Not reported Moderate Fluorinated polymer synthesis
Ethyl chloroformate C₃H₅ClO₂ 108.52 -CH₂CH₃ 95 Rapid Derivatization, carbamate synthesis
Benzyl chloroformate C₈H₇ClO₂ 170.59 -CH₂C₆H₅ 103–105 Moderate Protein crosslinking, immunoadsorbents

Reactivity and Hydrolysis

  • Electron-Donating Substituents : Aryl chloroformates with electron-donating groups (e.g., -OCH₃, -OCH₂CH₃) exhibit slower hydrolysis rates due to reduced electrophilicity at the carbonyl carbon. For example, 4-ethoxyphenyl and 4-methoxyphenyl chloroformates hydrolyze more slowly than ethyl or methyl chloroformates, which lack aromatic stabilization .
  • Alkyl vs. Aryl Chloroformates : Ethyl chloroformate (boiling point: 95°C) hydrolyzes rapidly in water, making it suitable for reactions requiring quick quenching. In contrast, this compound’s stability in aqueous conditions allows for controlled acylation in multi-step syntheses .

Q & A

Q. How should researchers interpret conflicting genotoxicity data for chloroformates?

  • Case Study : n-Butyl chloroformate shows no mutagenicity in Ames tests but induces chromosomal aberrations in V79 cells at high doses. Resolve by:
  • Testing multiple endpoints (e.g., micronucleus + comet assays).
  • Validating dose-response relationships (thresholds vs. linearity) .
  • Recommendation : Follow OECD guidelines for standardized assays .

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